molecular formula C32H32N4O3 B10864029 methyl [(4E)-5-oxo-1-phenyl-4-{[1-phenyl-3-(tricyclo[3.3.1.1~3,7~]dec-1-yl)-1H-pyrazol-4-yl]methylidene}-4,5-dihydro-1H-pyrazol-3-yl]acetate

methyl [(4E)-5-oxo-1-phenyl-4-{[1-phenyl-3-(tricyclo[3.3.1.1~3,7~]dec-1-yl)-1H-pyrazol-4-yl]methylidene}-4,5-dihydro-1H-pyrazol-3-yl]acetate

Cat. No.: B10864029
M. Wt: 520.6 g/mol
InChI Key: CJKIEGHHHBYPLU-JFLMPSFJSA-N
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Description

Methyl [(4E)-5-oxo-1-phenyl-4-{[1-phenyl-3-(tricyclo[3311~3,7~]dec-1-yl)-1H-pyrazol-4-yl]methylidene}-4,5-dihydro-1H-pyrazol-3-yl]acetate is a complex organic compound with a unique structure that includes a pyrazole ring and a tricyclo[3311~3,7~]decane moiety

Preparation Methods

The synthesis of methyl [(4E)-5-oxo-1-phenyl-4-{[1-phenyl-3-(tricyclo[3.3.1.1~3,7~]dec-1-yl)-1H-pyrazol-4-yl]methylidene}-4,5-dihydro-1H-pyrazol-3-yl]acetate typically involves multiple steps. The synthetic route often starts with the preparation of the pyrazole ring, followed by the introduction of the tricyclo[3.3.1.1~3,7~]decane moiety. The final step involves the esterification of the compound to form the methyl ester. Industrial production methods may involve optimization of reaction conditions to increase yield and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Methyl [(4E)-5-oxo-1-phenyl-4-{[1-phenyl-3-(tricyclo[3.3.1.1~3,7~]dec-1-yl)-1H-pyrazol-4-yl]methylidene}-4,5-dihydro-1H-pyrazol-3-yl]acetate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

    Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of methyl [(4E)-5-oxo-1-phenyl-4-{[1-phenyl-3-(tricyclo[3.3.1.1~3,7~]dec-1-yl)-1H-pyrazol-4-yl]methylidene}-4,5-dihydro-1H-pyrazol-3-yl]acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved depend on the specific target and the context in which the compound is used.

Comparison with Similar Compounds

Similar compounds to methyl [(4E)-5-oxo-1-phenyl-4-{[1-phenyl-3-(tricyclo[3311~3,7~]dec-1-yl)-1H-pyrazol-4-yl]methylidene}-4,5-dihydro-1H-pyrazol-3-yl]acetate include other pyrazole derivatives and compounds containing the tricyclo[3311~3,7~]decane moiety These compounds may share some chemical properties but differ in their specific biological activities and applications

Properties

Molecular Formula

C32H32N4O3

Molecular Weight

520.6 g/mol

IUPAC Name

methyl 2-[(4E)-4-[[3-(1-adamantyl)-1-phenylpyrazol-4-yl]methylidene]-5-oxo-1-phenylpyrazol-3-yl]acetate

InChI

InChI=1S/C32H32N4O3/c1-39-29(37)16-28-27(31(38)36(33-28)26-10-6-3-7-11-26)15-24-20-35(25-8-4-2-5-9-25)34-30(24)32-17-21-12-22(18-32)14-23(13-21)19-32/h2-11,15,20-23H,12-14,16-19H2,1H3/b27-15+

InChI Key

CJKIEGHHHBYPLU-JFLMPSFJSA-N

Isomeric SMILES

COC(=O)CC\1=NN(C(=O)/C1=C/C2=CN(N=C2C34CC5CC(C3)CC(C5)C4)C6=CC=CC=C6)C7=CC=CC=C7

Canonical SMILES

COC(=O)CC1=NN(C(=O)C1=CC2=CN(N=C2C34CC5CC(C3)CC(C5)C4)C6=CC=CC=C6)C7=CC=CC=C7

Origin of Product

United States

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